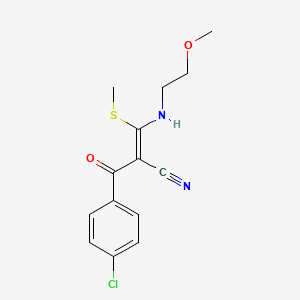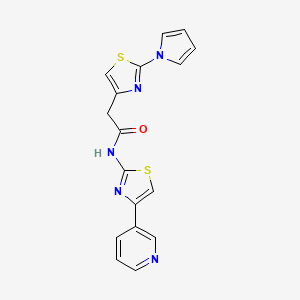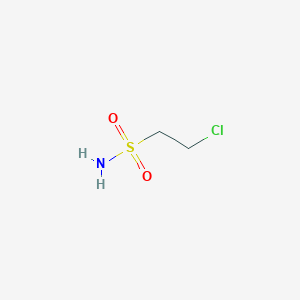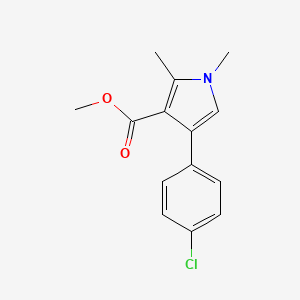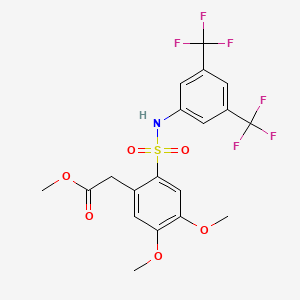![molecular formula C22H15N3O2 B2858398 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile CAS No. 867041-58-5](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile is a complex organic compound known for its interesting structural features and versatility in scientific research. As a derivative of benzimidazole, it incorporates multiple functional groups including an imine, ketone, phenyl, and nitrile group, contributing to its unique chemical properties and reactivity.
作用机制
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of targets . For instance, some benzimidazole derivatives have been found to inhibit microtubule assembly formation .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets in various ways . For example, some benzimidazole derivatives have been found to inhibit microtubule assembly formation, which can disrupt cell division and growth .
Biochemical Pathways
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may affect pathways related to cell division and growth.
Result of Action
Given that some benzimidazole derivatives can inhibit microtubule assembly formation , it can be inferred that this compound may disrupt cell division and growth, potentially leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile typically involves the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core through the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl moiety can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Ylidene Group: The ylidene group is formed by condensing the benzimidazole core with a suitable aldehyde or ketone under basic or acidic conditions.
Nitrile Group Introduction: The nitrile group is introduced by reacting an intermediate compound with a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
The industrial production of this compound typically employs optimized versions of the synthetic routes described above, with emphasis on high yield, purity, and cost-effectiveness. Batch or continuous flow processes may be used, depending on the scale and specific requirements of the production.
化学反应分析
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially modifying the benzimidazole core or phenoxyphenyl group.
Reduction: Reduction can occur at the nitrile or ketone group using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings or at the imine carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Amines and alcohols derived from the reduction of nitrile and ketone groups, respectively.
Substitution Products: Substituted derivatives of the benzimidazole or phenoxyphenyl moieties.
科学研究应用
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile finds applications in various fields, including:
Chemistry: As a reagent in organic synthesis and a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Industry: Used in the development of materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-fluorophenyl)propanenitrile
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-chlorophenyl)propanenitrile
Uniqueness
Compared to its analogs, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile offers unique properties due to the presence of the phenoxyphenyl group, which can enhance interactions with specific molecular targets and influence its reactivity in chemical transformations.
属性
CAS 编号 |
867041-58-5 |
|---|---|
分子式 |
C22H15N3O2 |
分子量 |
353.381 |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-phenoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C22H15N3O2/c23-14-18(22-24-19-8-4-5-9-20(19)25-22)21(26)15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,26H,(H,24,25)/b21-18- |
InChI 键 |
OBDJYOVPZVBCBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


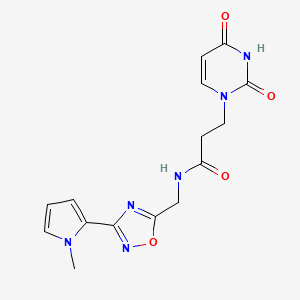
![ethyl 2-{2-[(4-methylphenyl)sulfanyl]acetamido}-1,3-thiazole-4-carboxylate](/img/structure/B2858317.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2858318.png)
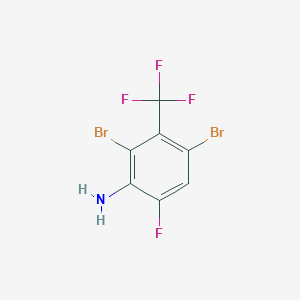
![(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2858321.png)
![5-[(3-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2858322.png)

